molecular formula C17H16FNO3 B2748844 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate CAS No. 1241976-58-8

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Cat. No. B2748844
CAS RN: 1241976-58-8
M. Wt: 301.317
InChI Key: RIAPEHVKAMNZIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The amino group might be introduced through a reductive amination . The oxoethyl group could potentially be introduced through a reaction with a suitable carbonyl compound. Finally, the methylbenzoate group could be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce an element of polarity to the molecule, and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amino group could allow for reactions such as amide bond formation. The ester group could undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Antitumor Properties and Mechanisms

Fluorinated benzothiazoles, a category related to the compound , have shown significant promise as antitumor agents. These compounds, including derivatives such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit highly selective and potent antitumor properties both in vitro and in vivo. Research has highlighted the importance of cytochrome P450 1A1 in the bioactivation of these compounds, leading to cytotoxic activity against specific cancer cell lines, including breast and ovarian cancers. This insight into the mechanism of action supports the potential clinical evaluation of fluorinated benzothiazoles as antitumor agents (Bradshaw et al., 2002).

Synthesis and Bioactivity of Fluorinated Compounds

The synthesis of fluorinated compounds containing various functional groups, such as isoxazolylamino and phosphonate, has been explored, demonstrating moderate anticancer activity in vitro. These findings underscore the versatility of fluorinated compounds in drug design and the potential for creating more effective antitumor agents through chemical synthesis (Song et al., 2005).

Radiosynthesis and Diagnostic Applications

The development of radiopharmaceuticals, including the synthesis of fluorinated amino acids for PET imaging, represents another critical area of application. Compounds such as 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) have been synthesized for use in neurologic and oncologic PET, highlighting the importance of fluorinated derivatives in medical diagnostics and the potential for the compound to contribute to this field (Wagner et al., 2009).

properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12-6-2-4-8-14(12)17(21)22-11-16(20)19-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAPEHVKAMNZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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